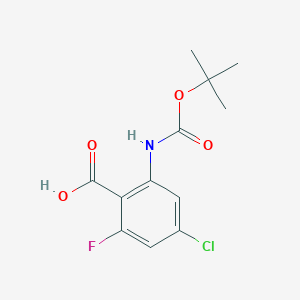![molecular formula C15H15NO5S B2523179 Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900019-30-9](/img/structure/B2523179.png)
Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pronounced Anti-Proliferative Activity and Tumor Cell Selectivity
The study presented in the first paper investigates a novel class of tumor-selective compounds, specifically focusing on 5-alkyl-2-amino-3-methylcarboxylate thiophenes. These compounds, particularly the prototype drug TR560, have shown significant anti-proliferative activity against certain tumor cell types, such as leukemia/lymphoma, prostate, kidney, and hepatoma cells, while having minimal impact on other cell lines like B-lymphoma and cervix carcinoma cells. The research highlights the compound's cytotoxic effects and its unique tumor selectivity, which does not appear to be due to differential drug uptake or efflux. Intriguingly, the compound localizes predominantly in the endoplasmic reticulum, suggesting a potential target for its anti-tumor activity .
Synthesis of Heterocyclic Systems
The second paper discusses the synthesis of various heterocyclic systems using methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates as reagents. These compounds were prepared from acetoacetic esters and used to create N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocycles. The study also describes methods for removing the N-protecting groups to yield free 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones. This research contributes to the field of synthetic organic chemistry by providing new pathways for the preparation of complex heterocyclic compounds .
Molecular Structure Analysis of Methyl 4,4"-Difluoro-5'-Methoxy-1,1':3',1"-Terphenyl-4'-Carboxylate
In the third paper, the molecular structure of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate is analyzed using FT-IR, X-ray diffraction, and computational methods. The compound was synthesized through the aromatization of a cyclohexenone derivative. The study provides detailed insights into the vibrational wavenumbers, geometrical parameters, and stability of the molecule. Notably, the molecule's hyperpolarizability suggests potential for nonlinear optical properties, which could be valuable for future technological applications. The MEP analysis indicates high activity over the carbonyl group, which could be relevant for understanding the compound's reactivity .
The papers collectively contribute to the understanding of the synthesis, molecular structure, and potential applications of various methyl carboxylate compounds. While they do not directly analyze "Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate," they provide context and methodologies that could be applicable to the study of similar compounds.
Wissenschaftliche Forschungsanwendungen
Embryo- and Testicular-toxicities of Methoxyacetate
A review on methoxyacetate (MAA), which shares the methoxyacetyl group with the compound , discusses its teratogenic and testicular toxicant effects in experimental animals. MAA's mechanisms of action include histone deacetylase inhibition and associations with lactate-carrying monocarboxylate transporters in Sertoli and fetal cells. This review emphasizes the role of epigenetic phenomena and cell-specific metabolisms in MAA-mediated toxicities, suggesting a pathway that could be relevant when considering the toxicological aspects of similar compounds (Yamazoe, Yamada, & Mitsumori, 2015).
Sorption of Phenoxy Herbicides
Research on the sorption of phenoxy herbicides, which includes compounds structurally related to the query compound by featuring a phenoxy group, provides insights into environmental behavior. This study compiled data on soil–water distribution coefficients, highlighting how soil organic matter and iron oxides are relevant sorbents for these compounds. Understanding the sorption behavior is crucial for assessing the environmental impact and mobility of such chemicals (Werner, Garratt, & Pigott, 2012).
Occurrence and Transformation of Phenoxy Acids
A review focusing on phenoxy acids in aquatic environments reveals their high solubility in water and weak absorption in soil, making them highly mobile and easily transported to water bodies. This paper discusses the concentrations, transformations, and the efficiency of advanced oxidation processes (AOPs) in removing these compounds from water, which is relevant for understanding the fate and treatment of chemicals sharing the phenoxy functional group (Muszyński, Brodowska, & Paszko, 2019).
Fluorescent Chemosensors Based on Related Structures
Research on 4-methyl-2,6-diformylphenol (DFP) based compounds for detecting various analytes, including metal ions and neutral molecules, shows the potential application of similarly structured compounds in developing sensitive and selective chemosensors. This illustrates the utility of compounds with specific functional groups in analytical chemistry and sensor technology (Roy, 2021).
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate . These factors could include the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues.
Eigenschaften
IUPAC Name |
methyl 3-[4-[(2-methoxyacetyl)amino]phenoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c1-19-9-13(17)16-10-3-5-11(6-4-10)21-12-7-8-22-14(12)15(18)20-2/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLACADBWRLENBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one](/img/structure/B2523098.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2523099.png)



![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2523105.png)


![6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2523112.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2523113.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide](/img/structure/B2523116.png)
![6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2523118.png)
